molecular formula C16H13ClN2O B125402 9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one CAS No. 6038-49-9

9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one

Cat. No.: B125402
CAS No.: 6038-49-9
M. Wt: 284.74 g/mol
InChI Key: WUFFYAFXNGRHNO-UHFFFAOYSA-N
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Description

9b-(4-Chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one is a tricyclic organic compound that serves as a core scaffold for a new class of Respiratory Syncytial Virus (RSV) fusion inhibitors . RSV is a major cause of respiratory tract infections in infants, young children, and adults, creating a significant need for effective treatments . This chemical series was identified to target the RSV fusion glycoprotein, a key protein that enables the virus to enter host cells, thereby blocking infection . Systematic exploration of the structure-activity relationship (SAR) around this scaffold, particularly through substitutions on the phenyl and benzoyl groups, has been crucial for optimizing antiviral potency . Further research, including the introduction of a nitrogen atom into the tricyclic core, has led to analogues with improved aqueous solubility, protein binding profiles, and excellent oral bioavailability in preclinical models . The antiviral activity of these optimized compounds has been found to reside predominantly in a single (9bS)-enantiomer . One prominent development from this research was the identification of a preclinical candidate, BTA9881, which features this core structure and demonstrates potent activity against both A and B strains of RSV . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

9b-(4-chlorophenyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c17-12-7-5-11(6-8-12)16-14-4-2-1-3-13(14)15(20)19(16)10-9-18-16/h1-8,18H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFFYAFXNGRHNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C3=CC=CC=C3C2(N1)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388197
Record name 9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6038-49-9
Record name 9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of o-(4-Chlorobenzoyl)benzoic Acid with Ethylenediamine

The primary synthetic route involves the condensation of o-(4-chlorobenzoyl)benzoic acid with ethylenediamine under reflux conditions. As detailed in the patent US3994920A, this reaction proceeds via nucleophilic attack of the ethylenediamine’s amino groups on the carbonyl carbons of the benzoyl and carboxylic acid moieties, followed by cyclization to form the imidazo[2,1-a]isoindol-5-one core. The procedure entails refluxing 10 g of o-(4-chlorobenzoyl)benzoic acid with 15 mL of ethylenediamine for 3 hours, followed by quenching in ice water to precipitate the product. Recrystallization from ethanol yields pure 9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one as a crystalline solid with a melting point of 164–165°C.

Table 1: Standard Reaction Conditions for the Target Compound

ParameterDetail
Starting Materialo-(4-Chlorobenzoyl)benzoic acid (10 g)
Reactant/SolventEthylenediamine (15 mL)
Reaction Time3 hours
TemperatureReflux (~120°C)
Work-upIce-water quench, filtration
PurificationEthanol recrystallization
Melting Point164–165°C
Empirical FormulaC₁₆H₁₃ClN₂O

Alternative Solvent Systems and Conditions

While the patent emphasizes ethylenediamine as a self-sufficient solvent, it also notes that pyridine may enhance reaction efficiency by acting as a proton scavenger, thereby accelerating water elimination during cyclization. Comparative studies, however, are absent in the disclosed data. The use of excess ethylenediamine simplifies purification by avoiding additional solvents, though pyridine-based systems may reduce reaction times in certain analogs.

Optimization of Reaction Parameters

Reaction Time and Temperature

Prolonged reflux beyond 3 hours risks side reactions, such as over-alkylation or decomposition, while shorter durations may leave starting materials unreacted. The specified 3-hour window balances completion and side-product minimization.

Characterization and Analytical Data

Physicochemical Properties

The compound manifests as a crystalline solid with limited water solubility but high solubility in mineral acids (e.g., hydrochloric acid), forming stable hydrochloride salts. Its identity was initially misattributed to a benzodiazocinone structure but later corrected via elemental analysis and spectroscopic data.

Table 2: Analytical Data for this compound

PropertyValue
Melting Point164–165°C
Empirical FormulaC₁₆H₁₃ClN₂O
Molecular Weight300.75 g/mol
SolubilityInsoluble in water, soluble in HCl

Spectroscopic Confirmation

Though the patent omits detailed IR and NMR spectra, it confirms structural assignment through concordance between observed and calculated elemental compositions. Modern practitioners would supplement this with HPLC-MS and ¹H-NMR for unequivocal verification.

Comparative Analysis with Related Compounds

Table 3: Melting Points of Substituted Imidazo[2,1-a]isoindol-5-ones

SubstituentMelting Point (°C)
Phenyl155–157
4-Chlorophenyl164–165
4-Methoxyphenyl159
3,4-Dichlorophenyl219–221

The 4-chloro derivative exhibits a higher melting point than its phenyl counterpart, likely due to enhanced intermolecular interactions from the electron-withdrawing chlorine atom.

Challenges and Troubleshooting in Synthesis

Common Pitfalls

  • Incomplete Cyclization : Insufficient reflux time or low temperatures may yield partially cyclized intermediates.

  • Impurity Formation : Residual starting materials or byproducts necessitate rigorous recrystallization.

  • Solvent Residues : Traces of ethylenediamine require thorough washing during filtration.

Mitigation Strategies

  • Extended Reflux : Ensuring reaction completion via TLC monitoring.

  • Gradient Recrystallization : Using ethanol-water mixtures for improved purity.

Industrial-Scale Production Considerations

Scalability hinges on optimizing heat transfer during reflux and minimizing solvent waste. Ethylenediamine’s corrosivity demands stainless-steel reactors, while recrystallization on large scales may employ continuous filtration systems. Environmental concerns include recycling excess ethylenediamine and treating chlorinated byproducts.

Recent Advances in Methodology

While the patent literature predates 2001, hypothetical advancements could include microwave-assisted synthesis to reduce reaction times or biocatalytic routes for greener production. Such methods remain speculative without contemporary data .

Chemical Reactions Analysis

Types of Reactions

9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the imidazoisoindole scaffold, which can exhibit different chemical and biological properties .

Mechanism of Action

The compound exerts its effects by acting as a negative allosteric modulator of muscarinic acetylcholine receptors. It selectively binds to the M5 subtype, inhibiting its activity. This modulation affects various signaling pathways involved in neurological functions .

Comparison with Similar Compounds

Pyrrolo[2,1-a]isoindol-5-ones

  • Chlorizidine : A marine-derived pyrrolo[2,1-a]isoindol-5-one from Streptomyces sp. exhibits cytotoxicity (IC₅₀ = 3.2–4.9 µM against HCT-116) but lacks antiviral activity reported for the imidazo analog .
  • Pyrrolo[3,4-c]pyridine Derivatives : Bond et al. synthesized 9b-(4-chlorophenyl)-imidazo-pyrrolo[3,4-c]pyridin-5-one derivatives (e.g., 13a ), which showed superior RSV inhibition (IC₅₀ < 1 µM) and PK profiles (high bioavailability, low lipophilicity) compared to the parent scaffold .

Key Structural Differences :

Compound Core Structure Bioactivity (RSV) Solubility/LogD
9b-(4-Cl-Ph) imidazo Imidazo[2,1-a]isoindol-5-one IC₅₀ = 0.8–2.1 µM Moderate (improved via N-substitution)
Pyrrolo[3,4-c]pyridine Hybrid imidazo-pyrrolo core IC₅₀ < 1 µM High (logD = 1.2)

RSV Fusion Inhibitors with Modified Substituents

  • Compound 1a : Features a 4-fluorobenzoyl group at R(2), enhancing potency (RSV A/B IC₅₀ = 0.1–0.3 µM) but with moderate solubility .
  • 8-Nitrogen-Substituted Analogs : Introduction of nitrogen at the 8-position (e.g., compound 17 ) improves water solubility (≥50 µg/mL) and reduces protein binding, enhancing in vivo efficacy .

CNS-Targeting Analogs

M5 Muscarinic Receptor Modulators

  • ML375 [(S)-enantiomer] : Displays M5 selectivity (hM5 IC₅₀ = 3.5 µM; >30 µM for M1–M4) and CNS penetration. Structural rigidity of the imidazo core is critical; expansion to six-membered rings abolishes activity .
  • VU6008667 : A methyl-substituted derivative at the 9b-phenyl group retains M5 potency (hM5 IC₅₀ = 1.2 µM) but addresses metabolic stability issues (reduced half-life from 80 hours in ML375) .

Pharmacokinetic Comparison :

Compound M5 IC₅₀ (µM) Oral Bioavailability (Rats) CNS Penetrance
ML375 3.5 50% Yes
VU6008667 1.2 89% Yes

Functionalized Lactams with Diverse Bioactivities

  • 5-Aryl-2,3-dihydroimidazo-isoindol-5-ols: Reduction of the parent lactam yields anorectic agents (e.g., compound IV), suppressing food intake in rats via undefined mechanisms .
  • 2,3-Dihydro-pyrrolo[2,1-a]isoindol-5-ones : Exhibit cross-conjugation but suffer from poor solubility, limiting their antibacterial/cytotoxic applications despite moderate activity .

Biological Activity

9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one is a heterocyclic compound that has garnered attention for its potential biological activities. With a molecular formula of C16H13ClN2O and a molecular weight of 284.74 g/mol, this compound is characterized by its unique imidazoisoindole structure. This article reviews the biological activity of this compound, focusing on its antiviral, antibacterial, and enzyme inhibitory properties.

  • Molecular Formula : C16H13ClN2O
  • Molecular Weight : 284.74 g/mol
  • CAS Number : 6038-49-9
  • Structure : The compound features a chlorophenyl group attached to an imidazoisoindole framework, which is crucial for its biological activity.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance:

  • A study demonstrated that certain derivatives of imidazoisoindoles showed inhibition against Tobacco Mosaic Virus (TMV), suggesting potential applications in plant virology .
  • The compound's structural analogs have been tested for their ability to inhibit viral replication mechanisms.

Antibacterial Activity

The antibacterial properties of this compound have also been explored:

  • Compounds bearing similar structures have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. Notably, some derivatives demonstrated IC50 values significantly lower than standard antibiotics .
CompoundBacterial StrainIC50 (µM)
7lSalmonella typhi2.14
7mBacillus subtilis0.63
7nOther strains2.17

Enzyme Inhibition

The enzyme inhibitory activity of the compound has been investigated with promising results:

  • The compound has shown strong inhibition against acetylcholinesterase (AChE) and urease enzymes. This suggests potential therapeutic applications in treating conditions like Alzheimer’s disease and urinary tract infections.
EnzymeInhibition TypeIC50 (µM)
Acetylcholinesterase (AChE)Strong6.28
UreaseStrong2.14

Case Studies

  • Antiviral Screening : In a controlled study, derivatives of the compound were screened for antiviral activity against TMV in vitro. The results indicated that certain modifications to the chlorophenyl group enhanced antiviral efficacy.
  • Antibacterial Efficacy : A series of synthesized compounds were tested against clinical isolates of Salmonella and Bacillus. The results showed that the presence of the imidazo group significantly contributed to antibacterial potency.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one
Reactant of Route 2
9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one

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